molecular formula C26H23NO7S2 B2411743 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate CAS No. 374102-99-5

4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B2411743
CAS No.: 374102-99-5
M. Wt: 525.59
InChI Key: LRDSCTBDWYZVBZ-HZHRSRAPSA-N
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Description

4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a furan ring, and multiple methoxy groups, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7S2/c1-30-18-8-6-16(13-21(18)31-2)10-11-27-24(28)23(36-26(27)35)15-17-7-9-19(22(14-17)32-3)34-25(29)20-5-4-12-33-20/h4-9,12-15H,10-11H2,1-3H3/b23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDSCTBDWYZVBZ-HZHRSRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)SC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=CO4)OC)/SC2=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the furan ring and the methoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the thiazolidinone ring or other functional groups.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C27H25N1O6SC_{27}H_{25}N_{1}O_{6}S, indicating a rich structure with multiple functional groups that contribute to its biological activity. The presence of a furan ring, thiazolidine moiety, and methoxy groups suggests potential reactivity and interaction with biological targets.

Pharmaceutical Development

The compound is being investigated for its antioxidant and anti-inflammatory properties. Its structure suggests potential interactions with various biological pathways, making it a candidate for developing new therapeutic agents against diseases characterized by oxidative stress and inflammation.

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of similar thiazolidine derivatives, compounds showed significant inhibition of pro-inflammatory cytokines in vitro. This indicates that derivatives like 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate could exhibit similar effects .

Cancer Research

Recent studies have explored the potential of this compound as an anticancer agent . Its ability to induce apoptosis in cancer cell lines has been documented, suggesting that it may interfere with cancer cell proliferation.

Data Table: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15.0
MCF720.5
A54918.0

These values indicate promising anticancer activity, warranting further investigation into its mechanisms of action .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Preliminary studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of similar thiazolidine derivatives resulted in improved cognitive function and reduced neuronal loss, highlighting the need for further exploration of this compound's neuroprotective properties .

Mechanism of Action

The mechanism of action of 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine core structure modified with various functional groups that influence its biological activity. The presence of methoxy and furan moieties enhances its solubility and reactivity.

Molecular Formula

  • C : 20
  • H : 24
  • N : 1
  • O : 5
  • S : 2

Antioxidant Activity

The antioxidant properties of the compound have been evaluated through various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Studies indicate that modifications to the thiazolidine ring can enhance antioxidant activity significantly.

Key Findings:

  • The compound exhibited an EC50 value of approximately 39.72 µM , comparable to ascorbic acid (EC50 = 35.62 µM) in DPPH assays .

Anticancer Activity

The anticancer potential of this compound has been assessed against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

In Vitro Studies:

  • IC50 Values :
    • HepG2: 6.19 µM
    • MCF-7: 5.10 µM

These values suggest that the compound is more potent than standard chemotherapeutics like doxorubicin .

The compound induces apoptosis through the caspase pathway and affects cell cycle progression, indicating a multifaceted mechanism against cancer cells .

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.

Results:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 cells, treatment with the compound resulted in significant inhibition of cell proliferation compared to control groups. The study highlighted that the compound's effectiveness was dose-dependent and suggested further investigation into its use as a chemotherapeutic agent.

Case Study 2: Antioxidant Properties

A comparative study on various thiazolidine derivatives demonstrated that the introduction of specific substituents significantly enhanced antioxidant activity, particularly those similar to our compound. This suggests that structural modifications can be strategically employed to optimize biological efficacy .

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